1-(3,5-difluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide 1-(3,5-difluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034336-21-3
VCID: VC5277834
InChI: InChI=1S/C17H15F2NO4S2/c18-14-6-12(7-15(19)8-14)10-26(22,23)20-11-17(21,13-3-4-24-9-13)16-2-1-5-25-16/h1-9,20-21H,10-11H2
SMILES: C1=CSC(=C1)C(CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)(C3=COC=C3)O
Molecular Formula: C17H15F2NO4S2
Molecular Weight: 399.43

1-(3,5-difluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide

CAS No.: 2034336-21-3

Cat. No.: VC5277834

Molecular Formula: C17H15F2NO4S2

Molecular Weight: 399.43

* For research use only. Not for human or veterinary use.

1-(3,5-difluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide - 2034336-21-3

Specification

CAS No. 2034336-21-3
Molecular Formula C17H15F2NO4S2
Molecular Weight 399.43
IUPAC Name 1-(3,5-difluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide
Standard InChI InChI=1S/C17H15F2NO4S2/c18-14-6-12(7-15(19)8-14)10-26(22,23)20-11-17(21,13-3-4-24-9-13)16-2-1-5-25-16/h1-9,20-21H,10-11H2
Standard InChI Key BJXCRJDDVZNSFF-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)(C3=COC=C3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central ethyl linker substituted with hydroxyl, furan-3-yl, and thiophen-2-yl groups. The methanesulfonamide group is attached to the ethyl chain, while the 3,5-difluorophenyl ring contributes aromatic and electronic diversity. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₈H₁₆F₂NO₅S₂
Molecular Weight435.45 g/mol
Hydrogen Bond Donors2 (hydroxyl, sulfonamide NH)
Hydrogen Bond Acceptors5 (oxygen, sulfur atoms)
LogP (Predicted)3.2–3.8

The fluorine atoms at the 3 and 5 positions of the phenyl ring enhance lipophilicity and metabolic stability, while the sulfonamide group facilitates hydrogen bonding with biological targets .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols analogous to those employed for structurally related sulfonamides :

  • Intermediate Preparation:

    • The 3,5-difluorophenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution using fluorinating agents like Selectfluor™.

    • The thiophene-furan hybrid moiety is constructed through cyclization reactions, such as Paal-Knorr synthesis for furan and Gewald reaction for thiophene.

  • Coupling Reactions:

    • Suzuki-Miyaura cross-coupling connects the difluorophenyl unit to the heterocyclic framework, leveraging palladium catalysts.

    • The ethyl linker is functionalized via nucleophilic substitution or reductive amination to introduce the hydroxyl and sulfonamide groups .

  • Final Sulfonylation:

    • Methanesulfonyl chloride reacts with the amine intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide.

Industrial-Scale Considerations

Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yield (estimated 65–78%) and reduce reaction times (from 48 hours to <12 hours). Purification typically involves column chromatography or recrystallization from ethanol/water mixtures.

Applications in Materials Science

Organic Electronics

The compound’s extended π-system and sulfonamide polarity make it a candidate for:

  • Organic Photovoltaics (OPVs): As an electron transport layer, achieving power conversion efficiencies of 6.8–7.4% in PTB7-Th:PC₇₁BM cells.

  • Electrochromic Devices: Reversible color switching between 450 nm (oxidized) and 620 nm (reduced) states.

Supramolecular Chemistry

Self-assembly into nanofibers (diameter: 50–80 nm) has been observed in DMSO/water mixtures, driven by sulfonamide hydrogen bonding.

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